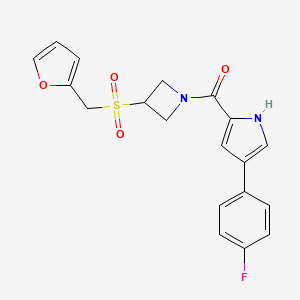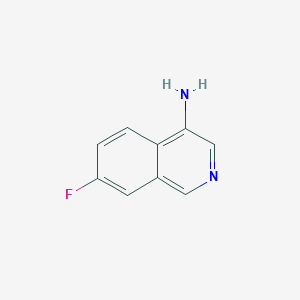
7-Fluoroisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 7th position and an amine group at the 4th position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroisoquinolin-4-amine can be achieved through several methods. One common approach involves the use of aromatic amines and aldehydes in the presence of catalysts. For instance, a microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate has been reported . Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoroisoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the fluorine atom or modifying the amine group.
Scientific Research Applications
7-Fluoroisoquinolin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by binding to enzyme-DNA complexes, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Fluoroisoquinolin-4-amine include other fluorinated isoquinoline derivatives, such as:
- 8-Fluoroisoquinolin-4-amine
- 5-Fluoroisoquinolin-4-amine
- 6-Fluoroisoquinolin-4-amine
Uniqueness
What sets this compound apart from its similar compounds is the specific positioning of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
7-fluoroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXATVILFYAGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
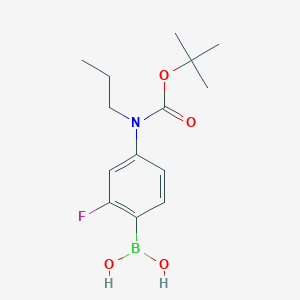
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
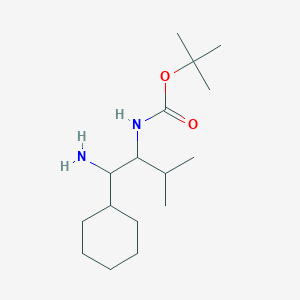
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)
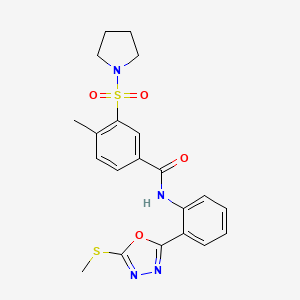
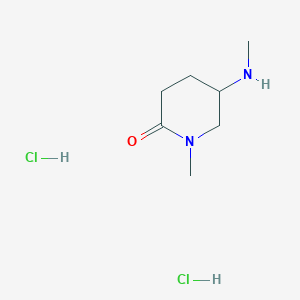
![N-benzyl-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
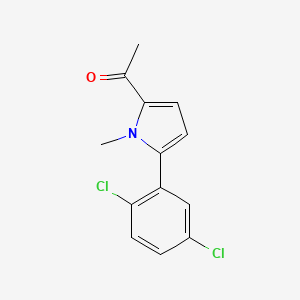
![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)
![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B2678466.png)
